molecular formula C20H17ClN2O6 B10888227 (2-chloro-4-{(1E)-2-cyano-3-[(4-methoxyphenyl)amino]-3-oxoprop-1-en-1-yl}-6-methoxyphenoxy)acetic acid

(2-chloro-4-{(1E)-2-cyano-3-[(4-methoxyphenyl)amino]-3-oxoprop-1-en-1-yl}-6-methoxyphenoxy)acetic acid

Cat. No.: B10888227
M. Wt: 416.8 g/mol
InChI Key: QNWUJMORYMPBSW-NTUHNPAUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-chloro-4-{(1E)-2-cyano-3-[(4-methoxyphenyl)amino]-3-oxoprop-1-en-1-yl}-6-methoxyphenoxy)acetic acid is a complex organic compound characterized by its unique structure, which includes chloro, cyano, methoxy, and phenoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-chloro-4-{(1E)-2-cyano-3-[(4-methoxyphenyl)amino]-3-oxoprop-1-en-1-yl}-6-methoxyphenoxy)acetic acid typically involves multiple steps. One common method includes the reaction of 2-chloro-4-nitrophenol with 4-methoxyaniline to form an intermediate, which is then subjected to further reactions involving cyano and acetic acid derivatives under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

(2-chloro-4-{(1E)-2-cyano-3-[(4-methoxyphenyl)amino]-3-oxoprop-1-en-1-yl}-6-methoxyphenoxy)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

(2-chloro-4-{(1E)-2-cyano-3-[(4-methoxyphenyl)amino]-3-oxoprop-1-en-1-yl}-6-methoxyphenoxy)acetic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of (2-chloro-4-{(1E)-2-cyano-3-[(4-methoxyphenyl)amino]-3-oxoprop-1-en-1-yl}-6-methoxyphenoxy)acetic acid involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (2-chloro-4-{(1E)-2-cyano-3-[(4-methoxyphenyl)amino]-3-oxoprop-1-en-1-yl}-6-methoxyphenoxy)acetic acid apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C20H17ClN2O6

Molecular Weight

416.8 g/mol

IUPAC Name

2-[2-chloro-4-[(E)-2-cyano-3-(4-methoxyanilino)-3-oxoprop-1-enyl]-6-methoxyphenoxy]acetic acid

InChI

InChI=1S/C20H17ClN2O6/c1-27-15-5-3-14(4-6-15)23-20(26)13(10-22)7-12-8-16(21)19(17(9-12)28-2)29-11-18(24)25/h3-9H,11H2,1-2H3,(H,23,26)(H,24,25)/b13-7+

InChI Key

QNWUJMORYMPBSW-NTUHNPAUSA-N

Isomeric SMILES

COC1=CC=C(C=C1)NC(=O)/C(=C/C2=CC(=C(C(=C2)Cl)OCC(=O)O)OC)/C#N

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C(=CC2=CC(=C(C(=C2)Cl)OCC(=O)O)OC)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.